Allyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
The compound contains several functional groups including an allyl group, a methyl group, a propylthio group, a p-tolyl group, and a carboxylate group. It also contains a pyrido[2,3-d]pyrimidine ring which is a type of heterocyclic aromatic ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The pyrido[2,3-d]pyrimidine ring forms the core of the molecule, with the various functional groups attached at the positions indicated by the numbers in the name .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make it acidic, while the aromatic ring could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activities
The synthesis and biological activity of pyrazolo[3,4-d]pyrimidine derivatives demonstrate the importance of such compounds in developing antiviral and antitumor agents. These compounds, including guanosine analogues, have shown significant activity against measles and moderate antitumor activity, illustrating the potential of pyridopyrimidine derivatives in therapeutic applications (Petrie et al., 1985).
Advanced Synthetic Methods
Advanced synthetic methods, such as the CAN-catalyzed four-component reaction leading to highly functionalized fused oxazepine frameworks, highlight the versatility and innovation in the synthesis of complex pyridopyrimidine derivatives (Sridharan et al., 2009). Such methodologies are pivotal for the development of novel compounds with potential applications in drug design and other areas of chemistry.
Heterocyclic Chemistry Innovations
The exploration of Biginelli compounds and their reactions further demonstrates the rich chemistry of pyridopyrimidine derivatives, including the synthesis of novel heterocyclic systems and the investigation of their chemical properties (Kappe & Roschger, 1989). These studies contribute to a deeper understanding of heterocyclic chemistry and its applications in synthesizing compounds with potential biological activities.
Potential for Drug Development
The synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives from methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate underlines the ongoing efforts to develop new compounds that could serve as leads in drug discovery (Yaremchuk et al., 2018). Such endeavors are crucial for identifying new therapeutic agents.
Future Directions
Properties
IUPAC Name |
prop-2-enyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-5-11-28-21(27)16-14(4)23-19-18(17(16)15-9-7-13(3)8-10-15)20(26)25-22(24-19)29-12-6-2/h5,7-10,17H,1,6,11-12H2,2-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKPQBTZOBAFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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